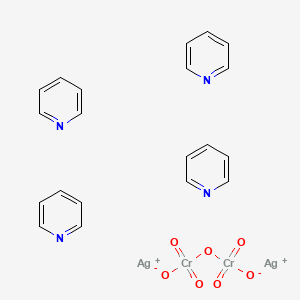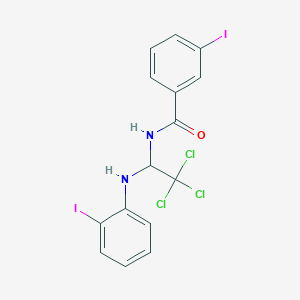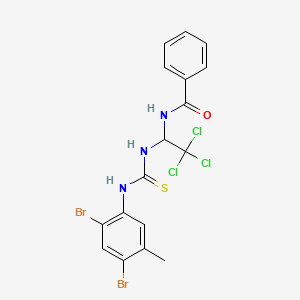
Tetrakis(pyridine)silver(I) dichromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(pyridine)silver(I) dichromate is a chemical compound with the empirical formula C20H20Ag2Cr2N4O7. It is known for its unique structure, which includes silver and dichromate ions coordinated with pyridine ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(pyridine)silver(I) dichromate can be synthesized through a reaction involving silver nitrate, pyridine, and potassium dichromate. The reaction typically occurs in an aqueous medium, where silver nitrate reacts with pyridine to form a silver-pyridine complex. This complex then reacts with potassium dichromate to yield this compound .
Industrial Production Methods
Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(pyridine)silver(I) dichromate undergoes various chemical reactions, including oxidation and substitution reactions. It is a mild and efficient oxidizing agent, often used in organic synthesis to oxidize alcohols to aldehydes and ketones .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates like alcohols and solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions, making it a valuable reagent in organic synthesis .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific substrates used. For example, the oxidation of methionine by this compound in dimethyl sulfoxide leads to the formation of the corresponding sulfoxide .
Wissenschaftliche Forschungsanwendungen
Tetrakis(pyridine)silver(I) dichromate has several scientific research applications:
Materials Science: The compound’s unique structure makes it of interest in the study of coordination compounds and their properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as an oxidizing agent could potentially be explored in biochemical reactions.
Wirkmechanismus
The mechanism by which tetrakis(pyridine)silver(I) dichromate exerts its effects involves the transfer of oxygen atoms from the dichromate ion to the substrate. This process is facilitated by the coordination of pyridine ligands, which stabilize the silver ions and enhance the compound’s reactivity. The molecular targets and pathways involved in its reactions are primarily related to its role as an oxidizing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(pyridine)copper(II) dichromate: Similar in structure but contains copper instead of silver.
Tetrakis(pyridine)gold(I) dichromate: Contains gold instead of silver, with potentially different reactivity and applications.
Tetrakis(pyridine)zinc(II) dichromate: Contains zinc, which may alter its chemical properties and uses.
Uniqueness
Tetrakis(pyridine)silver(I) dichromate is unique due to the presence of silver ions, which impart specific reactivity and stability to the compound. Its mild oxidizing properties and the ability to perform reactions under mild conditions make it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
89952-87-4 |
|---|---|
Molekularformel |
C20H20Ag2Cr2N4O7 |
Molekulargewicht |
748.1 g/mol |
IUPAC-Name |
disilver;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridine |
InChI |
InChI=1S/4C5H5N.2Ag.2Cr.7O/c4*1-2-4-6-5-3-1;;;;;;;;;;;/h4*1-5H;;;;;;;;;;;/q;;;;2*+1;;;;;;;;2*-1 |
InChI-Schlüssel |
OVRBRKGPEJPYED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ag+].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-[(allylamino)carbonyl]-2-{3-nitrophenyl}vinyl)benzamide](/img/structure/B11971956.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971972.png)

![2,4-diiodo-6-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-1-ium-4-yl]imino}methyl]phenolate](/img/structure/B11971990.png)
![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)


![(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972009.png)
![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972020.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972035.png)

